molecular formula C16H18N2O3S B6623209 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid

4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid

Cat. No.: B6623209
M. Wt: 318.4 g/mol
InChI Key: JUTIGTKNGVHLRZ-UHFFFAOYSA-N
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Description

4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

4-[methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-17-14(10-22-11)12-5-3-6-13(9-12)16(21)18(2)8-4-7-15(19)20/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTIGTKNGVHLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)N(C)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid typically involves multiple steps, starting with the formation of the thiazole ring One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate certain pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
  • 2-Methyl-1,3-thiazole-4-carboxylic acid
  • 4-(2-Methyl-1,3-thiazol-4-yl)phenylamine

Uniqueness

4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a benzoyl group and a butanoic acid moiety makes it a versatile compound for various applications.

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